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A Comparative Guide to the Structure and Function of Complement Receptor 1 (CR-1-30-B)

and Related Proteins

This guide provides a detailed comparison of the structure and function of Complement

Receptor 1 (CR1), specifically the CR-1-30-B allotype, with other key proteins of the Regulators

of Complement Activation (RCA) family. This document is intended for researchers, scientists,

and drug development professionals working in immunology and related fields.

Introduction to Complement Receptor 1 (CR1)
Complement Receptor 1, also known as CD35, is a single-pass type I membrane glycoprotein

that plays a crucial role in the innate immune system. It is a member of the Regulators of

Complement Activation (RCA) family, a group of proteins characterized by the presence of

structural motifs known as short consensus repeats (SCRs) or complement control protein

repeats (CCPs)[1]. The designation "CR-1-30-B" refers to a specific allotype of human CR1.

The "30" indicates that the extracellular domain of this protein is composed of 30 SCRs[1].

These SCRs are further organized into four long homologous repeats (LHRs), designated LHR-

A, LHR-B, LHR-C, and LHR-D[2]. The "B" corresponds to the "S" (slow) or "*2" allotype, which

is one of the four major structural allotypes of CR1 found in humans[3]. This allotype has a

higher molecular weight due to the presence of an additional LHR[3].

CR1's primary functions include the clearance of immune complexes and pathogens opsonized

with complement fragments C3b and C4b, and the regulation of the complement cascade to

prevent excessive activation and damage to host tissues. It achieves this regulation through
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two main activities: decay-accelerating activity, where it promotes the dissociation of the C3

and C5 convertases of the classical and alternative complement pathways, and cofactor

activity, where it serves as a cofactor for the Factor I-mediated cleavage and inactivation of

C3b and C4b.

This guide compares CR-1-30-B with other important members of the RCA family: Complement

Receptor 2 (CR2), Factor H (FH), Decay-Accelerating Factor (DAF), and Membrane Cofactor

Protein (MCP). These proteins share structural similarities with CR1 and are also involved in

the regulation of the complement system, but they exhibit distinct functional specificities and

mechanisms of action.

Quantitative Comparison of CR1 and Related
Proteins
The following table summarizes the key structural and functional parameters of CR-1-30-B and

its related proteins. The data presented are compiled from various studies and should be

interpreted in the context of the specific experimental conditions used in those studies.
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Feature
CR-1-30-B
(CR1*2
Allotype)

Complemen
t Receptor 2
(CR2)

Factor H
(FH)

Decay-
Acceleratin
g Factor
(DAF)

Membrane
Cofactor
Protein
(MCP)

Number of

SCRs
30 15-16 20 4 4

Molecular

Weight (kDa)

250-280

(reduced)
~145 ~155 ~70 50-70

Primary

Ligands

C3b, C4b,

C1q, MBL

C3dg, C3d,

iC3b,

Epstein-Barr

virus

C3b, sialic

acids,

heparin

C3b, C4b C3b, C4b

Binding

Affinity (Kd)

for C3b

~8-12 nM

(high affinity

sites)

Weaker than

CR1
High affinity

~10-fold

lower than

CR1

Variable

Binding

Affinity (Kd)

for C4b

~120-480 nM

(dimeric C4b)

No significant

binding

No significant

binding

Lower affinity

than for C3b
Binds C4b

Decay-

Accelerating

Activity

Yes, for both

classical and

alternative

pathway

C3/C5

convertases

No

Yes, for

alternative

pathway C3

convertase

Yes, for both

classical and

alternative

pathway

C3/C5

convertases

No

Factor I

Cofactor

Activity

Yes, for C3b

and C4b

cleavage

No
Yes, for C3b

cleavage
No

Yes, for C3b

and C4b

cleavage

Cellular

Distribution

Erythrocytes,

leukocytes,

glomerular

podocytes,

follicular

dendritic cells

B cells,

follicular

dendritic

cells,

epithelial

cells

Plasma

protein, also

binds to cell

surfaces

Broadly

expressed on

hematopoieti

c and non-

hematopoieti

c cells

Broadly

expressed on

most

peripheral

blood cells

and
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endothelial

cells

Membrane

Anchor

Transmembra

ne domain

Transmembra

ne domain

Soluble

protein

Glycosylphos

phatidylinosit

ol (GPI)

anchor

Transmembra

ne domain

Signaling and Regulatory Pathway of CR1
The following diagram illustrates the central role of CR1 in the regulation of the complement

system. CR1, expressed on the surface of various cells, interacts with complement

components C3b and C4b that have been deposited on surfaces. This interaction leads to two

key regulatory outcomes: the acceleration of the decay of the C3 and C5 convertases, and the

enzymatic degradation of C3b and C4b by Factor I, for which CR1 acts as a cofactor.
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Caption: CR1's dual role in complement regulation.
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Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These

protocols are generalized and may require optimization for specific experimental setups.

Solid-Phase Binding Assay for CR1-Ligand Interaction
This assay quantifies the binding of CR1 to its ligands, such as C3b or C4b.

Materials:

Purified soluble CR1 (sCR1)

Purified C3b or C4b

ELISA plates (96-well)

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Blocking buffer (e.g., PBS with 1% BSA)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Anti-CR1 primary antibody

HRP-conjugated secondary antibody

TMB substrate

Stop solution (e.g., 2N H2SO4)

Plate reader

Protocol:

Coat the wells of a 96-well plate with C3b or C4b (e.g., 1-5 µg/mL in coating buffer) overnight

at 4°C.

Wash the plate three times with wash buffer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Block the wells with blocking buffer for 1-2 hours at room temperature.

Wash the plate three times with wash buffer.

Add serial dilutions of sCR1 to the wells and incubate for 1-2 hours at room temperature.

Wash the plate three times with wash buffer.

Add the anti-CR1 primary antibody and incubate for 1 hour at room temperature.

Wash the plate three times with wash buffer.

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

Wash the plate five times with wash buffer.

Add TMB substrate and incubate in the dark until a blue color develops.

Stop the reaction by adding the stop solution.

Read the absorbance at 450 nm using a plate reader.

Plot the absorbance values against the sCR1 concentration to determine the binding affinity

(e.g., by fitting to a saturation binding curve).

Decay-Accelerating Activity Assay
This assay measures the ability of CR1 to accelerate the decay of C3 convertases.

Materials:

Sheep erythrocytes sensitized with antibodies (for classical pathway) or rabbit erythrocytes

(for alternative pathway)

Purified complement components (C1, C4, C2, C3 for classical; Factor B, Factor D, C3 for

alternative)

Purified CR1
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Veronal buffered saline with gelatin (GVB) containing Mg2+ and Ca2+ (GVB++) or Mg2+-

EGTA (for alternative pathway)

Spectrophotometer

Protocol:

Prepare C3 convertase-bearing erythrocytes by incubating sensitized sheep erythrocytes

with C1, C4, and C2 (for classical pathway) or rabbit erythrocytes with C3, Factor B, and

Factor D (for alternative pathway) for a defined period at 30°C.

Wash the cells to remove unbound components.

Resuspend the cells in GVB++.

Add different concentrations of CR1 to the cell suspension.

Incubate the mixture at 30°C and take aliquots at different time points.

Stop the reaction by adding EDTA.

Centrifuge the cells and measure the absorbance of the supernatant at 412 nm to quantify

hemoglobin release (lysis).

The decay of the convertase is inversely proportional to the amount of lysis. Plot the

percentage of convertase activity remaining over time for each CR1 concentration to

determine the decay-accelerating activity.

Factor I Cofactor Activity Assay
This assay assesses the ability of CR1 to act as a cofactor for the Factor I-mediated cleavage

of C3b or C4b.

Materials:

Purified C3b or C4b (radiolabeled or unlabeled)

Purified Factor I
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Purified CR1

Reaction buffer (e.g., PBS)

SDS-PAGE gels

Coomassie blue stain or autoradiography equipment

Protocol:

In a microcentrifuge tube, combine C3b or C4b, Factor I, and the sample containing CR1 in

the reaction buffer.

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

Separate the protein fragments by SDS-PAGE.

Visualize the cleavage products by Coomassie blue staining or autoradiography (if using

radiolabeled substrate). The appearance of specific cleavage fragments (e.g., iC3b, C3c,

C3dg for C3b cleavage) indicates cofactor activity.

The intensity of the cleavage product bands can be quantified using densitometry to

compare the cofactor activity of different proteins.

Conclusion
CR-1-30-B, a common allotype of Complement Receptor 1, is a large and structurally complex

protein that is a master regulator of the complement system. Its multi-domain structure, with 30

SCRs, allows it to perform diverse functions, including the binding of key complement opsonins

and the potent inhibition of the complement cascade through both decay-accelerating and

cofactor activities.

When compared to its relatives in the RCA family, CR1 exhibits a broader range of functions.

While proteins like DAF are potent decay accelerators and MCP is an efficient cofactor, CR1

uniquely combines both of these regulatory activities for both the classical and alternative

pathways. Furthermore, its high-affinity binding to C3b and C4b makes it a crucial molecule for
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the clearance of immune complexes, a function not as prominently associated with the other

RCA members discussed. Understanding the comparative structural and functional aspects of

these proteins is essential for elucidating the intricate mechanisms of complement regulation

and for the development of targeted therapeutics for a wide range of inflammatory and

autoimmune diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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